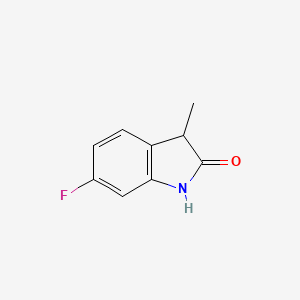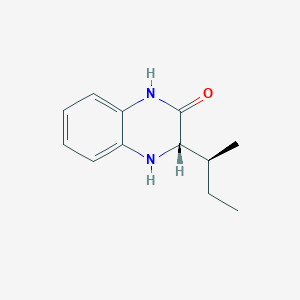
(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a sec-butyl group at the 3-position and a dihydroquinoxalinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoxaline core reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction to Dihydroquinoxalinone: The quinoxaline derivative is then reduced to the dihydroquinoxalinone form using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Quinoxaline Core: Utilizing high-efficiency reactors for the condensation reaction.
Automated Alkylation: Employing automated systems for the Friedel-Crafts alkylation to ensure consistent introduction of the sec-butyl group.
Scalable Reduction: Implementing scalable reduction techniques to convert the quinoxaline derivative to the dihydroquinoxalinone form.
化学反応の分析
Types of Reactions
(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and catalysts.
作用機序
The mechanism of action of (S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound without the sec-butyl group.
Dihydroquinoxaline: The reduced form of quinoxaline without the sec-butyl group.
Tetrahydroquinoxaline: A fully reduced form of quinoxaline.
Uniqueness
(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the chiral sec-butyl group, which imparts specific stereochemical properties. This chiral center can influence the compound’s biological activity and its interaction with molecular targets, making it distinct from other quinoxaline derivatives.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
(3S)-3-[(2S)-butan-2-yl]-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8,11,13H,3H2,1-2H3,(H,14,15)/t8-,11-/m0/s1 |
InChIキー |
USEJKDHPEGYAPK-KWQFWETISA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)NC2=CC=CC=C2N1 |
正規SMILES |
CCC(C)C1C(=O)NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



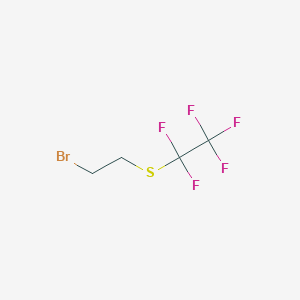

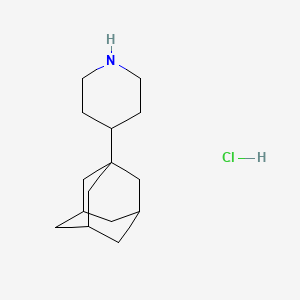
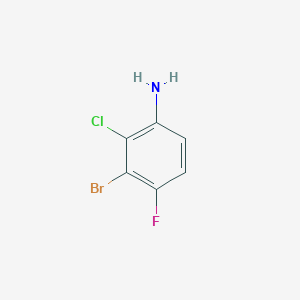
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
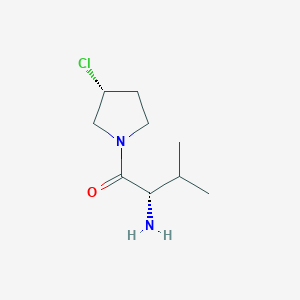

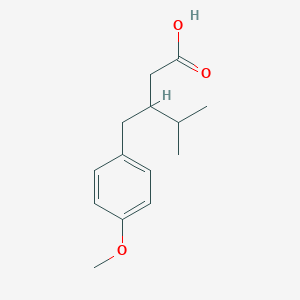
![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
